molecular formula C36H74S B167518 Octadecyl sulfide CAS No. 1844-09-3

Octadecyl sulfide

Cat. No. B167518
CAS RN: 1844-09-3
M. Wt: 539 g/mol
InChI Key: IHWDIGHWDQPQMQ-UHFFFAOYSA-N
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Description

Octadecyl sulfide is a chemical compound with the molecular formula C36H74S . It is also known by other names such as Dioctadecyl sulfide, n-octadecyl sulfide, Distearyl sulfide, and 1-octadecylsulfanyloctadecane .


Molecular Structure Analysis

The molecular structure of Octadecyl sulfide is represented by the InChI string: InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

Octadecyl sulfide has a molecular weight of 539.0 g/mol . It has a computed XLogP3-AA value of 18.5, which indicates its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . It has a high number of rotatable bonds, indicating flexibility . The exact mass and monoisotopic mass are both 538.55112353 g/mol .

Scientific Research Applications

Renewable Energy Applications

Field

This application falls under the field of Renewable Energy .

Application Summary

In recent years, nanocrystals of metal sulfide materials, including Octadecyl sulfide, have attracted scientific research interest for renewable energy applications . This is due to the abundant choice of materials with easily tunable electronic, optical, physical, and chemical properties .

Methods of Application

The application involves the controlled fabrication of metal sulfides and tuning the chemical, physical, optical, and nano- and micro-structural properties of metal sulfide nanocrystals using a range of material fabrication methods . For hydrogen energy production, three major approaches are discussed: electrocatalytic hydrogen generation, powder photocatalytic hydrogen generation, and photoelectrochemical water splitting .

Results or Outcomes

The review indicates that energy conversion currently relies on a limited range of metal sulfides and their composites . Several metal sulfides are immature in terms of their dissolution, photocorrosion, and long-term durability in electrolytes during water splitting .

Surface and Adsorption Structures

Field

This application falls under the field of Surface Chemistry .

Application Summary

Dioctadecyl sulfide (DOS) self-assembled monolayers (SAMs) on Au (111) have been examined for their unique surface and adsorption structures .

Methods of Application

The application involves the use of scanning tunneling microscopy (STM) and high-resolution electron energy loss spectroscopy (HREELS) to examine the surface and adsorption structures of DOS SAMs on Au (111) .

Results or Outcomes

The STM images showed that DOS SAMs have significant structural differences in the formation of depressions and ordered domains, and in the lattice structure, including the presence of conformational defects in the ordered domains . The unique surface structure and the existence of such characteristic features at the Au-S and C-S stretching modes for DOS SAMs strongly support the intact adsorption of DOS molecules on Au (111) .

Pharmaceutical Applications

Field

This application falls under the field of Pharmaceuticals .

Application Summary

Dioctadecyl sulfide has been used in the development of a nano-vaccine . This nano-adjuvant vaccine could induce immune responses and enhance immunogenicity .

Methods of Application

The application involves the optimization of the preparation of nanoparticles (NPs) using FDA-approved biopolymer materials poly (lactic acid) (PLA) and cationic lipid didodecyl-dimethyl-ammonium bromide (DDAB), and the development of the scale-up process .

Results or Outcomes

The results suggested that DDAB/PLA NPs exhibited a uniform particle size distribution, with an average size of 150.3 ± 10.4 nm and a narrow polydispersity index (PDI) of 0.090 ± 0.13, coupled with a high antigen loading capacity of 85.4 ± 4.0% . The DDAB/PLA NPs can be stored stably for 30 days and do not have side effects caused by residual solvents . For biosafety, the acute toxicity experiments showed good tolerance of the vaccine formulation even at a high adjuvant dose .

Glycosyl Donors in Carbohydrate Synthesis

Field

This application falls under the field of Chemistry .

Application Summary

Glycosyl disulfides, which can be derived from compounds like Dioctadecyl sulfide, have been exploited as versatile intermediates in carbohydrate synthesis . They are particularly used as glycosyl donors .

Methods of Application

The application involves the synthesis of glycosyl disulfides and their use in various chemical reactions to form complex carbohydrates .

Results or Outcomes

The use of glycosyl disulfides as glycosyl donors has opened up new avenues in the synthesis of complex carbohydrates . This has broad implications in the development of new drugs and therapies .

Detergents and Cleaning Products

Field

This application falls under the field of Industrial Chemistry .

Application Summary

Octadecyl sulfide and its derivatives are used in the production of detergents and cleaning products . They are highly effective surfactants and are used in tasks requiring the removal of oily stains and residues .

Methods of Application

The application involves the formulation of cleaning products with Octadecyl sulfide as a key ingredient . Its amphiphilic properties make it useful as a detergent .

Results or Outcomes

The use of Octadecyl sulfide in cleaning products has led to the development of highly effective detergents and cleaning agents . These products are widely used in both domestic and industrial settings .

Safety And Hazards

The safety data sheet for Octadecyl sulfide indicates that it may be fatal if swallowed and enters airways . It can cause skin irritation and serious eye damage . Prolonged or repeated exposure may cause damage to organs . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for Octadecyl sulfide are not mentioned in the search results, there are related studies on the future directions of sulfide-based materials. For instance, sulfide-based solid-state electrolytes have been studied for their potential in energy storage technologies . Transition metal sulfide-based electrode materials have also been explored for their potential in supercapacitors .

properties

IUPAC Name

1-octadecylsulfanyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIGHWDQPQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062019
Record name 1,1'-Thio-bis-octadecane
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Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Octadecyl sulfide

CAS RN

1844-09-3
Record name Octadecyl sulfide
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Record name Octadecyl sulfide
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Record name Octadecyl sulfide
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Record name Octadecane, 1,1'-thiobis-
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Record name 1,1'-Thio-bis-octadecane
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Record name Dioctadecyl sulphide
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Record name OCTADECYL SULFIDE
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Synthesis routes and methods

Procedure details

1-Octadecanethiol, 250 g. (0.87 mole), was dissolved in 250 ml of bis-(2-methoxyethyl) ether. Three grams (0.13 mole) of cut sodium spheres were added and the reaction mixture was transferred to a rocking autoclave and ~462 g. of ethylene oxide was bled into the autoclave over a period of 3 hours at 140°-160° C. The maximum pressure observed was 540 lbs. After all the ethylene oxide had been added, rocking was continued for an additional hour. The mixture was cooled, the bis-(2-methoxyethyl) ether was evaporated under reduced pressure, and the residue crystallized from hexane to give a white solid in 65% yield based on the octadecane thiol.
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250 mL
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Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
AW Schwab, WK Rohwedder, JS Ard - Phosphorus and Sulfur and …, 1979 - Taylor & Francis
… strong molecular ions upon electron impact of octadecyl sulfide and disulfide. Both sulfur-… ; this sulfur loss was not observed with octadecyl sulfide and disulfide. From nuclear magnetic …
Number of citations: 5 www.tandfonline.com
M Hibino, H Tsuchiya - The Journal of Physical Chemistry C, 2014 - ACS Publications
… We also present the coexistence of molecular arrangements along the zigzag and armchair directions of the graphite lattice in monolayers of hexadecyl and octadecyl sulfide molecules. …
Number of citations: 4 pubs.acs.org
DA Shirley, WH Reedy - Journal of the American Chemical …, 1951 - ACS Publications
… (0.012 mole) of pnitrophenyl «-octadecyl sulfide in 100 ml. of glacial acetic acid. The resulting … c The mp of «-octadecyl sulfide has previously been reported as 62-04 05 and 98-09.6 …
Number of citations: 7 pubs.acs.org
GE Mcmanis, LE Gast - Journal of the American Oil Chemists Society, 1974 - Springer
… sulfide, and ethyl octadecyl sulfide exhibit the asymmetric … Acre -1 with ethyl octadecyl sulfide having this band at 655 … the symmetric sulfides to 9 for ethyl octadecyl sulfide. An in-plane …
Number of citations: 7 link.springer.com
K Motesharei, MR Ghadiri - Journal of the American Chemical …, 1997 - ACS Publications
… An eight-residue cyclic peptide of alternating units of d-Leu and l-Trp amino acid residues was incorporated into monolayers of dodecanethiol and octadecyl sulfide and shown to adopt …
Number of citations: 221 pubs.acs.org
L Giancarlo, D Cyr, K Muyskens, GW Flynn - Langmuir, 1998 - ACS Publications
… (S) in octadecyl sulfide exhibits markedly enhanced contrast … While octadecyl sulfide has been observed at the liquid−… , bromodocosane, and octadecyl sulfide films in a more …
Number of citations: 88 pubs.acs.org
CJ Pedersen - The Journal of Organic Chemistry, 1971 - ACS Publications
Macrocyclic polyether sulfides have been synthesized and some of their properties havebeen determined. These compounds contain two tofour oxygen atoms and two tofour sulfur …
Number of citations: 184 pubs.acs.org
CG Overberger, MB Berenbaum - Journal of the American …, 1951 - ACS Publications
… (0.012 mole) of pnitrophenyl «-octadecyl sulfide in 100 ml. of glacial … (0.012 mole) of Ji-nitrophenyl «-octadecyl sulfide, 4.0 g. (0.025 mole) of … Phenyl «-octadecyl sulfide (5.0 g. or …
Number of citations: 30 pubs.acs.org
KM Kirkwood, S Ebert, JM Foght… - Journal of applied …, 2005 - academic.oup.com
… Di‐n‐octyl sulfide and di‐n‐octadecyl sulfide both provide a sulfide bond bounded by long aliphatic hydrocarbon chains, as is expected in the asphaltenes. 1,4‐Dithiane is a …
Number of citations: 29 academic.oup.com
SH Cha, KH Kim, JU Kim, WK Lee… - The Journal of Physical …, 2008 - ACS Publications
… , and di-n-octadecyl sulfide are thought to be possible candidates … Also the 1 H NMR spectrum of pure di-n-octadecyl sulfide (… mechanism of di-n-octadecyl sulfide in this study is not yet …
Number of citations: 46 pubs.acs.org

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